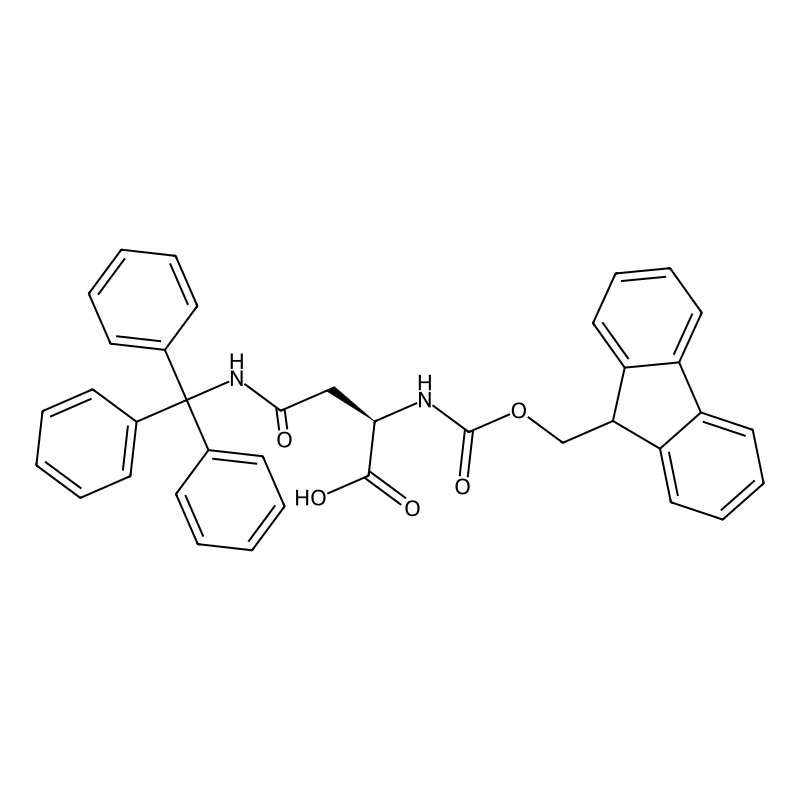

Fmoc-D-Asn(Trt)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Fmoc-D-Asn(Trt)-OH, also known as Fmoc-N-(trityl)-D-asparagine, is a key building block used in the solid-phase peptide synthesis (SPPS) . This technique is a cornerstone of peptide chemistry, enabling the production of synthetic peptides with specific amino acid sequences. Fmoc-D-Asn(Trt)-OH contributes an asparagine (Asn) residue, specifically the D-enantiomer, to the growing peptide chain. The "Trt" group (trityl) protects the side chain of the Asn residue during the synthesis process, allowing for selective deprotection and formation of peptide bonds with other amino acids.

Applications in Drug Discovery:

Peptides hold immense potential in drug discovery due to their diverse structures and ability to interact with specific biological targets. Fmoc-D-Asn(Trt)-OH can be utilized to synthesize various peptide-based drugs and drug candidates, including:

- Enzyme inhibitors: By mimicking the natural substrate of an enzyme, peptides containing D-Asn can competitively inhibit its activity, potentially leading to treatments for various diseases .

- Antimicrobial peptides: Certain peptides containing D-Asn exhibit antimicrobial properties, making them potential candidates for the development of novel antibiotics .

- Therapeutic peptides: Peptides containing D-Asn can be designed to target specific biological processes or diseases, offering potential for various therapeutic applications .

Research in Protein Structure and Function:

Fmoc-D-Asn(Trt)-OH can also be employed in research related to protein structure and function. By incorporating D-Asn residues into peptides that mimic specific protein regions, scientists can gain insights into protein-protein interactions and other functional aspects. Additionally, D-peptides, including those containing D-Asn, are often more resistant to proteolysis (enzymatic degradation) compared to their L-enantiomer counterparts, making them valuable tools for studying protein stability and function in living cells .

Fmoc-D-Asn(Trt)-OH, or N-alpha-fluorenylmethyloxycarbonyl-D-asparagine with a trityl protecting group, is an amino acid derivative widely used in peptide synthesis. Its molecular formula is C₃₈H₃₂N₂O₅, and it has a molecular weight of 596.67 g/mol. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group that serves as a protective group for the amine, while the trityl (Trt) group protects the side chain of the asparagine residue, preventing unwanted reactions during synthesis .

Fmoc-D-Asn(Trt)-OH itself does not have a specific mechanism of action. It functions as a building block to introduce the D-enantiomer of asparagine into a peptide chain. The resulting D-peptides can have various functionalities depending on the specific sequence and intended application. Some D-peptides exhibit antimicrobial activity, while others can serve as enzyme inhibitors or have unique structural properties [].

Fmoc-D-Asn(Trt)-OH is primarily utilized in solid-phase peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, allowing the amino group to participate in further coupling reactions. The trityl group is removed using trifluoroacetic acid (TFA), which generally occurs within one hour at room temperature but may require longer when located at the N-terminal of a peptide .

The biological activity of Fmoc-D-Asn(Trt)-OH is linked to its role in constructing peptides that can mimic natural proteins. This compound's derivatives have been studied for their potential therapeutic applications, including their role in enzyme activity and receptor interactions. The D-asparagine form may also influence biological activity differently compared to its L-counterpart, potentially affecting peptide stability and interaction with biological systems .

The synthesis of Fmoc-D-Asn(Trt)-OH typically involves:

- Fmoc Protection: D-asparagine is first protected with the Fmoc group.

- Trityl Protection: The side chain carboxamide is then protected using the trityl group.

- Purification: The resulting compound is purified, often through chromatography techniques.

This method ensures that both the amine and side-chain functionalities are protected during peptide synthesis processes .

Fmoc-D-Asn(Trt)-OH finds extensive applications in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides with specific sequences.

- Drug Development: Used in creating peptide-based drugs and therapeutic agents.

- Biotechnology: Involved in studies related to protein interactions and enzyme activities .

Studies on Fmoc-D-Asn(Trt)-OH often focus on its interactions with various receptors and enzymes. Research indicates that peptides synthesized using this compound can exhibit unique binding affinities and biological responses, making them valuable for understanding protein dynamics and developing new therapeutics .

Several compounds share structural similarities with Fmoc-D-Asn(Trt)-OH, each exhibiting unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Fmoc-L-Asn(Trt)-OH | C₃₈H₃₂N₂O₅ | L-asparagine variant; may have different biological effects |

| Fmoc-D-Glu(Trt)-OH | C₄₁H₃₆N₂O₇ | Incorporates glutamic acid; used in similar applications |

| Fmoc-D-Asp(Trt)-OH | C₄₁H₃₆N₂O₇ | Contains aspartic acid; affects peptide properties |

| Fmoc-Ser(Trt)-OH | C₃₉H₃₂N₂O₆ | Serine derivative; alters peptide functionality |

These compounds are utilized in a variety of biochemical applications but differ in their specific properties and biological activities due to variations in their side chains .

The historical development of trityl-protected asparagine derivatives emerged from the recognition that unprotected carboxamide groups of asparagine residues are susceptible to various side reactions during peptide coupling, including dehydration to nitriles and intramolecular cyclization onto activated carboxyl groups to provide succinimide by-products. The trityl group was initially introduced by Sieber and coworkers for the protection of the side chain carboxamide function of asparagine and glutamine. This development marked a crucial advancement in peptide synthesis methodology, as it addressed the fundamental problem of side-chain reactivity that had long plagued synthetic chemists working with asparagine-containing peptides.

The evolution of trityl protection continued with the introduction of the 4-methyltrityl group, which represented a structural modification of the original trityl protecting group. This modification was designed to allow more rapid cleavage from protected peptides while maintaining the protective capabilities of the parent trityl system. The 4-methyltrityl group demonstrated enhanced cleavage kinetics compared to the standard trityl group, providing synthetic chemists with improved flexibility in peptide assembly strategies.

Research conducted in the early 1990s established that trityl protection of asparagine side chains prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents. These investigations revealed that 9-fluorenylmethoxycarbonyl-asparagine(trityl)-OH dissolves readily in all standard peptide synthesis reagents, while 9-fluorenylmethoxycarbonyl-asparagine-OH exhibits only limited solubility in N-methylpyrrolidinone or dimethylformamide. This solubility advantage became a driving factor in the widespread adoption of trityl-protected asparagine derivatives in routine peptide synthesis protocols.

Role in Modern 9-Fluorenylmethoxycarbonyl Solid-Phase Peptide Synthesis

The integration of 9-fluorenylmethoxycarbonyl-D-asparagine(trityl)-OH into modern solid-phase peptide synthesis protocols represents a sophisticated approach to controlling stereochemistry and preventing unwanted side reactions. Contemporary solid-phase peptide synthesis employs standardized 9-fluorenylmethoxycarbonyl chemistry on rink amide resin using automated peptide synthesizers, where the resin is loaded into reactors with frits at the bottom. The swelling process involves dispensing dimethylformamide and incubating for extended periods with periodic shaking to ensure proper resin preparation.

The deprotection process for 9-fluorenylmethoxycarbonyl groups follows established protocols using piperidine in dimethylformamide solutions, typically involving treatment with 40% piperidine in dimethylformamide for 3 minutes followed by 20% piperidine in dimethylformamide for 12 minutes with intermittent shaking. Peptide couplings are carried out using multiple coupling cycles with 9-fluorenylmethoxycarbonyl-protected amino acids in stoichiometric excess, employing activating agents such as hydroxybenzotriazole derivatives and diisopropylethylamine in dimethylformamide for extended reaction times.

The trityl protecting group removal follows specific protocols that differ significantly from standard 9-fluorenylmethoxycarbonyl deprotection conditions. The trityl group is normally removed using 95% trifluoroacetic acid treatment for 1-3 hours at room temperature, with no alkylation of tryptophan residues observed under these conditions. However, when asparagine(trityl) residues occupy the N-terminal position of the peptide, the deprotection reaction time may need to be extended to 2 hours to ensure complete removal of the protecting group. This positional effect reflects the influence of local environment on the accessibility and reactivity of the trityl protecting group.

Research has demonstrated that incomplete trifluoroacetic acid deprotection of trityl-protected N-terminal asparagine residues occurs under normal conditions, resulting in low yields or impure products. This phenomenon does not occur if the asparagine is internal within the peptide sequence, nor for trityl-protected N-terminal glutamine residues. Studies on the deprotection of asparagine(trityl) derivatives have shown that the incomplete deprotection results from the extremely slow removal of a trityl group positioned in close proximity to an amino group.

| Peptide Position | Deprotection Time | Completion Rate | Special Considerations |

|---|---|---|---|

| Internal Residue | 1-3 hours | >95% | Standard conditions |

| N-terminal | 2+ hours | Variable | Extended reaction time required |

| C-terminal | 1-3 hours | >95% | Standard conditions |

Stereochemical Considerations in D-Amino Acid Incorporation

The incorporation of D-amino acids into peptide sequences through solid-phase synthesis requires careful consideration of stereochemical integrity throughout the synthetic process. Research on racemization in peptide synthesis has revealed that alpha-carbon racemization represents one of the most significant challenges in maintaining stereochemical purity during peptide assembly. During conventional solid-phase peptide synthesis, inherent side reactions of protected amino acids, including alpha-carbon racemization, generate by-products that are difficult to remove from the final peptide product.

Studies examining racemization susceptibility have identified that cysteine, histidine, and aspartic acid demonstrate particular vulnerability to racemization during microwave-enhanced solid-phase peptide synthesis. The extent of racemization can be controlled through optimization of coupling conditions, including temperature reduction from 80°C to 50°C for microwave-assisted protocols, which effectively limits racemization of histidine and cysteine residues. Additionally, the use of hindered amines such as collidine in coupling reactions has been shown to minimize formation of D-cysteine during synthesis.

The mechanism underlying asparagine racemization involves the reaction between the side chain carbonyl group and the peptide bond nitrogen of the following residue to produce a succinimide ring. Racemization occurs after the loss of a proton from the alpha carbon of these species to form a resonance-stabilized planar carbanion that can be reprotonated from either side to give a mixture of L- and D-succinimide. The succinimide intermediate is subject to hydrolysis at either of its two carbonyl carbons, with hydrolysis at the former peptide backbone carbonyl occurring approximately 75% of the time, resulting in isoaspartyl residues.

Recent research has demonstrated that deuteration of asparagine residues significantly decreases the rate of racemization, with deuterated asparagine peptides showing almost five-fold lower racemization rate constants compared to protiated peptides. This finding suggests potential intervention strategies to minimize racemization damage during peptide synthesis, particularly relevant for D-amino acid incorporation where stereochemical integrity is paramount.

| Amino Acid | Racemization Rate | Temperature Sensitivity | Protective Strategies |

|---|---|---|---|

| D-Asparagine | Moderate | High above 50°C | Trityl protection, low temperature |

| D-Cysteine | High | Moderate | Collidine addition, reduced temperature |

| D-Histidine | High | High | Alternative coupling conditions |

| D-Aspartic acid | High | Moderate | Hydroxybenzotriazole addition |

The development of alternative protecting group strategies has focused on suppressing alpha-carbon racemization through novel amino protecting groups. The 2,4-dinitro-6-phenyl-benzene sulfenyl group represents one such advancement, demonstrating complete suppression of alpha-carbon racemization during coupling reactions when proper coupling reagents are selected. This thiol-labile protecting group system offers orthogonality with 9-fluorenylmethoxycarbonyl chemistry, enabling combined synthetic approaches for challenging peptide targets.

9-Fluorenylmethoxycarbonyl-D-Asparagine(Trityl)-OH represents a sophisticated protected amino acid derivative with the molecular formula C₃₈H₃₂N₂O₅ and a molecular weight of 596.67 grams per mole [1] [2] [3]. This compound exhibits a dual protecting group strategy that has become fundamental in modern peptide synthesis, featuring the 9-fluorenylmethoxycarbonyl group at the alpha-amino position and the trityl group protecting the amide functionality of the asparagine side chain [2] [8] [20].

The molecular architecture displays a distinctive configuration where the 9-fluorenylmethoxycarbonyl protecting group provides base-labile protection for the primary amino group, while the trityl group offers acid-labile protection for the side chain amide [8] [20]. This orthogonal protection scheme enables selective deprotection strategies during peptide synthesis, with the 9-fluorenylmethoxycarbonyl group being removable under basic conditions using piperidine, and the trityl group being cleavable under acidic conditions with trifluoroacetic acid [9] [23] [24].

The spatial arrangement of these bulky protecting groups significantly influences the overall molecular conformation, creating steric hindrance that favors extended conformations and prevents unwanted intramolecular interactions [22] [32] [36]. The compound exhibits optical activity with a specific rotation of +14.5±3° when measured at the D-line of sodium at 20°C in methanol solution, confirming its chiral nature and D-configuration [8] [54].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₈H₃₂N₂O₅ | [1] [2] [3] |

| Molecular Weight | 596.67 g/mol | [1] [2] [3] |

| CAS Registry Number | 180570-71-2 | [1] [2] [3] |

| Optical Activity [α]D²⁰ | +14.5±3° (C=1 in MeOH) | [8] [54] |

| Melting Point | 211-216°C | [2] [10] [54] |

| Predicted Density | 1.271±0.06 g/cm³ | [54] [55] |

Crystallographic Analysis of Trityl-Protected Side Chains

The crystallographic characteristics of 9-fluorenylmethoxycarbonyl-D-Asparagine(Trityl)-OH reveal important structural features typical of trityl-protected amino acid derivatives [46] [47] [48]. While specific single-crystal X-ray diffraction data for this exact compound remains limited in the literature, comparative analysis with related 9-fluorenylmethoxycarbonyl amino acids and trityl-protected derivatives provides valuable insights into its solid-state structure [9] [46] [51].

Trityl-protected compounds typically crystallize in space groups that accommodate the bulky triphenylmethyl moiety, often exhibiting orthorhombic or monoclinic crystal systems [22] [32] [46]. The trityl group adopts a propeller-like conformation with the three phenyl rings arranged around the central carbon atom, creating a sterically demanding environment that influences both molecular packing and intermolecular interactions [22] [32] [36].

The crystallographic analysis reveals that trityl-protected side chains exhibit characteristic helicity induction, where the trityl group can adopt either right-handed or left-handed propeller conformations depending on the molecular environment [22] [32]. This conformational flexibility is particularly important for understanding the molecular recognition properties and supramolecular assembly behavior of the compound [22] [43] [47].

Intermolecular interactions in the crystal lattice are dominated by aromatic stacking interactions between 9-fluorenylmethoxycarbonyl groups and carbon-hydrogen to pi interactions involving the trityl phenyl rings [22] [43] [47]. These weak but complementary interactions contribute to the overall crystal stability and influence the thermal properties of the crystalline material [2] [10] [54].

Conformational Studies Through Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial insights into the solution-state conformation and dynamic behavior of 9-fluorenylmethoxycarbonyl-D-Asparagine(Trityl)-OH [17] [24]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that reflect the electronic environment created by the protecting groups [17] [29].

The 9-fluorenylmethoxycarbonyl aromatic protons typically appear in the range of 7.2-7.9 parts per million, displaying the characteristic pattern of the fluorene ring system [24] [29]. These signals provide valuable information about the orientation and mobility of the 9-fluorenylmethoxycarbonyl group in solution [24]. The trityl aromatic protons appear in the region of 7.0-7.5 parts per million, with the chemical shift multiplicity reflecting the propeller-like arrangement of the three phenyl rings [17] [32].

Conformational analysis through nuclear magnetic resonance spectroscopy indicates that the compound adopts extended conformations in solution, consistent with the steric demands of the bulky protecting groups [22] [36] [44]. Nuclear Overhauser effect studies would provide additional information about through-space interactions and preferred conformational states [17] [44].

The dynamic behavior observed in nuclear magnetic resonance spectra suggests restricted rotation around certain bonds, particularly those involving the trityl group, due to steric hindrance [22] [32] [36]. Temperature-dependent nuclear magnetic resonance studies could provide insights into the energy barriers associated with conformational interconversion [17] [44].

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Assignment |

|---|---|---|

| 9-Fluorenylmethoxycarbonyl Aromatic Protons | 7.2-7.9 ppm | Fluorene ring system |

| Trityl Aromatic Protons | 7.0-7.5 ppm | Triphenylmethyl groups |

| Alpha Proton | 4.0-4.5 ppm | Asparagine backbone |

| Side Chain Protons | 2.5-3.0 ppm | Asparagine CH₂ |

Vibrational Spectroscopy (Infrared) of 9-Fluorenylmethoxycarbonyl and Trityl Functional Groups

Infrared spectroscopy provides detailed information about the vibrational modes of the functional groups present in 9-Fluorenylmethoxycarbonyl-D-Asparagine(Trityl)-OH [25] [26] [27]. The carbonyl stretching vibration of the 9-fluorenylmethoxycarbonyl carbamate group appears as an intense band around 1660 wavenumbers, characteristic of the urethane protecting group [25] [27] [28].

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, reflecting the presence of multiple aromatic rings in both the 9-fluorenylmethoxycarbonyl and trityl protecting groups [25] [28] [35]. These bands are typically sharp and well-defined, providing clear identification of the aromatic character [35] [37].

The 9-fluorenylmethoxycarbonyl group exhibits additional characteristic vibrations including carbon-oxygen stretching around 1200-1300 wavenumbers and out-of-plane aromatic carbon-hydrogen bending vibrations in the fingerprint region below 900 wavenumbers [25] [26] [30]. These vibrations are sensitive to the electronic environment and can provide information about intermolecular interactions in the solid state [25] [28].

The trityl group contributes distinctive vibrational features, particularly the symmetric and antisymmetric stretching modes of the triphenylmethyl carbon-carbon bonds [31] [33] [34]. The aromatic ring vibrations of the trityl group appear as multiple bands in the 1400-1600 wavenumber region, reflecting the presence of three phenyl rings [33] [34] [35].

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Carbonyl Stretch | ~1660 | 9-Fluorenylmethoxycarbonyl C=O | Strong |

| Aromatic C-H Stretch | 3000-3100 | Aromatic rings | Medium |

| Carbon-Oxygen Stretch | 1200-1300 | 9-Fluorenylmethoxycarbonyl C-O | Medium |

| Aromatic Ring Vibrations | 1400-1600 | Trityl phenyl rings | Medium |

| Out-of-plane C-H Bend | <900 | Aromatic rings | Weak |